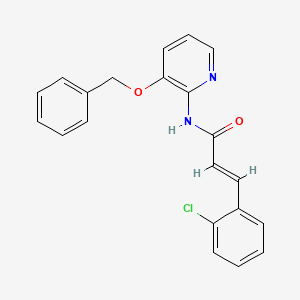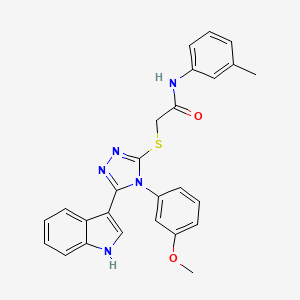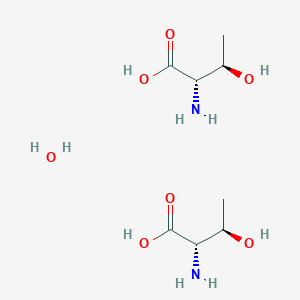
2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate” is a chemical compound with the molecular formula C12H3Cl2F5O3S and a molecular weight of 393.11 .
Molecular Structure Analysis
The molecular structure of “2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate” consists of a pentafluorophenyl group attached to a 2,5-dichlorobenzenesulfonate group .Chemical Reactions Analysis
While specific chemical reactions involving “2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate” are not available, related compounds like “2,3,4,5,6-Pentafluorobenzeneboronic acid” are known to participate in palladium-catalyzed Suzuki reactions .Physical And Chemical Properties Analysis
The melting point of “2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate” is reported to be between 122-124°C .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate, focusing on six unique applications:
Proteomics Research
2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate is widely used in proteomics research. It acts as a reagent for the modification of proteins, aiding in the identification and characterization of protein structures and functions. This compound helps in the study of protein-protein interactions and post-translational modifications, which are crucial for understanding cellular processes and disease mechanisms .
Organic Synthesis
This compound is valuable in organic synthesis, particularly in the formation of sulfonate esters. These esters are intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms enhances the reactivity and stability of the sulfonate group, making it a useful building block in complex organic reactions .
Material Science
In material science, 2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate is used to create advanced materials with unique properties. Its incorporation into polymers and other materials can improve thermal stability, chemical resistance, and mechanical strength. These materials have applications in coatings, adhesives, and high-performance composites .
Chemical Biology
The compound is employed in chemical biology for the development of chemical probes and bioorthogonal reactions. These probes are used to study biological systems in a non-invasive manner, allowing researchers to track and manipulate biomolecules within living cells. This application is essential for drug discovery and the development of new therapeutic strategies .
Analytical Chemistry
In analytical chemistry, 2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate is used as a derivatizing agent. It enhances the detection and quantification of various analytes in complex mixtures by improving their chromatographic and spectroscopic properties. This is particularly useful in the analysis of environmental samples, food products, and biological fluids .
Pharmaceutical Development
The compound plays a role in pharmaceutical development, especially in the design and synthesis of new drug candidates. Its unique chemical properties allow for the creation of molecules with improved pharmacokinetic and pharmacodynamic profiles. This can lead to the development of more effective and safer medications .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl2F5O3S/c13-4-1-2-5(14)6(3-4)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYQNFUVHGRCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl2F5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2599833.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2599835.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2599836.png)



![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2599846.png)
![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2599847.png)
![N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2599848.png)



![N-(3,4-dichlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2599852.png)